Enantioselective Binding Affinity: (R)-Dichloroisoproterenol vs. Racemic DCI at β1 and β2 Adrenergic Receptors
The (R)-enantiomer of Dichloroisoproterenol exhibits a measurable, albeit modest, stereoselective preference for the β1-adrenergic receptor (β1-AR) over the β2-adrenergic receptor (β2-AR) in terms of binding affinity, a profile that differs from the non-selective racemic mixture. Data from the ChEMBL database show that (R)-Dichloroisoproterenol has a pKi of 7.29 for the rat β1-AR, corresponding to a Ki of approximately 51 nM [1]. In contrast, its affinity for the bovine β2-AR is slightly lower, with a reported pKi of 6.85, corresponding to a Ki of approximately 141 nM [2]. This results in an approximately 2.8-fold higher affinity for β1-AR over β2-AR for the (R)-enantiomer. While the racemic mixture is widely described as non-selective, the stereochemically pure (R)-isomer demonstrates a quantifiable, albeit small, selectivity ratio that is critical for interpreting functional outcomes in tissues with mixed receptor populations [3].
| Evidence Dimension | Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.29 (β1-AR); pKi = 6.85 (β2-AR) |
| Comparator Or Baseline | Racemic Dichloroisoproterenol (no pKi difference generally reported; widely cited as non-selective) |
| Quantified Difference | Approximately 2.8-fold higher affinity for β1-AR vs. β2-AR for the (R)-enantiomer (ΔpKi = 0.44) |
| Conditions | Competitive radioligand binding assays; β1-AR from rat brain, β2-AR from bovine tissue (ChEMBL database) |
Why This Matters
This quantifiable stereoselectivity enables researchers to dissect β1- versus β2-AR contributions in complex biological systems, a precision not achievable with the non-selective racemic mixture.
- [1] ChEMBL Database. (n.d.). Bioactivity data for β1-adrenergic receptor (Rat) - pKi 7.29. Via ArrestinDB Ligand ID 102703. View Source
- [2] ChEMBL Database. (n.d.). Bioactivity data for β2-adrenergic receptor (Bovine) - pKi 6.85. Via ZINC15 ID 405263. View Source
- [3] Baker, J. G. (2010). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. View Source
